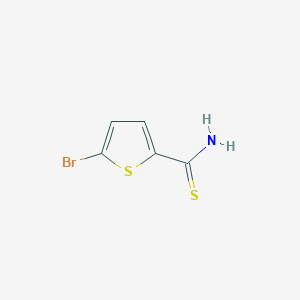
2-(1-Naphthyloxy)propanoyl chloride
説明
“2-(1-Naphthyloxy)propanoyl chloride” is a chemical compound with the molecular formula C13H11ClO2 . It has a molecular weight of 234.68 g/mol . The compound is also known by several synonyms, including “2-(naphthalen-1-yloxy)propanoyl chloride” and "2-(1-naphthyloxy)propionyl chloride" .
Molecular Structure Analysis
The InChI string for “this compound” isInChI=1S/C13H11ClO2/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 . Its canonical SMILES representation is CC(C(=O)Cl)OC1=CC=CC2=CC=CC=C21 . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 234.68 g/mol . It has a computed XLogP3 value of 3.7 . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 3 rotatable bonds . The topological polar surface area is 26.3 Ų . The heavy atom count is 16 . The compound has a complexity of 254 .科学的研究の応用
Synthesis of Beta-Adrenergic Blocking Agents
2-(1-Naphthyloxy)propanoyl chloride is utilized in the synthesis of important intermediates for beta-adrenergic blocking agents, which are used as antihypertensive drugs. The kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in this synthesis, has been improved, leading to highly optically pure forms of this compound, important for the synthesis of drugs like propranolol and nadoxolol (Kapoor et al., 2003).
Development of Low Dielectric Polymers
Research has also focused on the use of this compound derivatives in polymer science. For instance, the synthesis of a novel thermally stable and low dielectric poly[4,4′-bis(1-naphthyloxy)tetraphenylmethane] was accomplished using this compound, offering materials with potential applications in electronic devices due to their low dielectric constants (Tsuchiya & Ueda, 2006).
Use in Chiral Derivatization Agents
Additionally, this compound derivatives have been used to develop methods for the assignment of absolute configurations of chiral molecules. The compound was used in the synthesis of phosphoroselenoyl chloride bearing a 1,1'-bi-2-naphthyl group, which further aids in determining the stereochemistry of other organic molecules (Murai et al., 2010).
Catalytic Applications
The compound has found applications in catalysis, particularly in reactions involving 1-naphthol and epichlorohydrin, leading to improved synthesis methods for other important intermediates in pharmaceuticals (Jovanovic et al., 2006).
Fluorescent Chemosensors
In the field of chemical sensing, this compound derivatives have been utilized to create polymers that act as highly selective fluorescent chemosensors. These polymers, exhibiting selective sensing behavior for certain metal ions, can be crucial in environmental monitoring and industrial applications (Ghosh, Dey, & Manna, 2010).
作用機序
Target of Action
It is known that acyl chlorides, such as 2-(1-naphthyloxy)propanoyl chloride, are often used in organic synthesis reactions, including the suzuki–miyaura coupling . This suggests that the compound may interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
The mode of action of this compound is likely related to its role as an acyl chloride in organic synthesis reactions. Acyl chlorides are electrophiles that can react with nucleophiles in a process called nucleophilic acyl substitution . In the case of this compound, it may react with organoboron reagents in the presence of a palladium catalyst to form new carbon-carbon bonds .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling, it may be involved in the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role in organic synthesis reactions. By reacting with organoboron reagents, it may facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the presence of a suitable catalyst (such as palladium) and the pH of the environment may affect its reactivity . Additionally, temperature and solvent conditions can also impact the reaction rate and yield .
生化学分析
Biochemical Properties
2-(1-Naphthyloxy)propanoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with lipase, an enzyme that catalyzes the hydrolysis of fats . The compound acts as a substrate for lipase, leading to the formation of specific products through enzymatic transesterification . This interaction is crucial for the synthesis of chiral drug intermediates, highlighting the compound’s importance in biochemical research .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to enhance enzyme activity and enantioselectivity under specific conditions, such as ultrasound irradiation . This enhancement can lead to significant changes in cellular metabolism and gene expression, demonstrating the compound’s impact on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to lipase, facilitating the enzymatic transesterification process . This binding interaction is crucial for the compound’s role in synthesizing chiral drug intermediates. Additionally, the compound’s influence on enzyme activity and gene expression further elucidates its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, such as at temperatures between 2-8°C . Long-term effects on cellular function have also been observed, with the compound maintaining its activity and efficacy over extended periods . These temporal effects are crucial for understanding the compound’s behavior in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits beneficial effects, such as enhanced enzyme activity and improved metabolic processes . At higher dosages, toxic or adverse effects may occur, highlighting the importance of dosage optimization in research . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound’s interaction with lipase, for example, is a key aspect of its involvement in metabolic pathways . This interaction facilitates the synthesis of chiral drug intermediates, demonstrating the compound’s significance in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular processes and its overall efficacy in biochemical research .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with biomolecules and its overall efficacy in biochemical reactions . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.
特性
IUPAC Name |
2-naphthalen-1-yloxypropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURKHEGTHHTXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279528 | |
| Record name | 2-(1-Naphthalenyloxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2007-13-8 | |
| Record name | 2-(1-Naphthalenyloxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Naphthalenyloxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B1372320.png)
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)
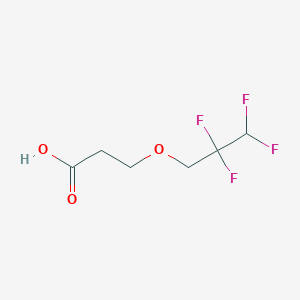
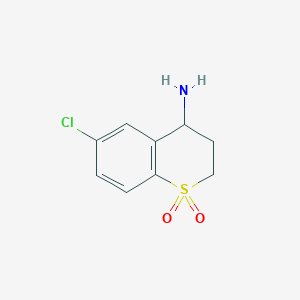
![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)

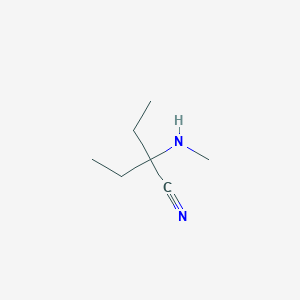
![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)
![[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine](/img/structure/B1372337.png)
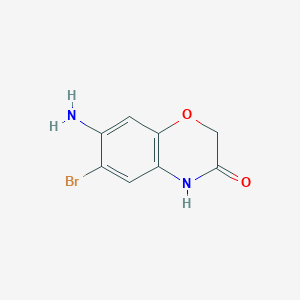
![2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1372340.png)

